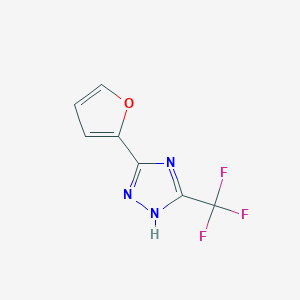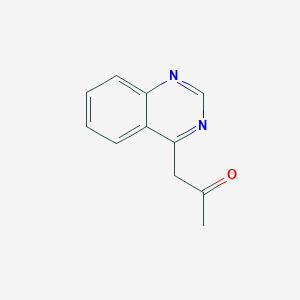![molecular formula C24H23N3O5 B12125933 N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide](/img/structure/B12125933.png)
N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond between the quinazolinone derivative and 2-methoxybenzoic acid or its derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The quinazolinone core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide may be studied for its potential as an enzyme inhibitor or receptor modulator due to its quinazolinone core, which is known to interact with various biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Quinazolinone derivatives have been investigated for their anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide would depend on its specific biological target. Generally, quinazolinone derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The methoxy groups and the amide linkage may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-methoxybenzamide
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and amide functional groups. This combination can result in distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C24H23N3O5 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
N-[7-(2,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H23N3O5/c1-30-15-8-9-16(22(12-15)32-3)14-10-19-18(20(28)11-14)13-25-24(26-19)27-23(29)17-6-4-5-7-21(17)31-2/h4-9,12-14H,10-11H2,1-3H3,(H,25,26,27,29) |
Clave InChI |
FYQTYHZBDUIZJY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC=C4OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12125855.png)

![3-{[(Pyridin-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12125872.png)
![(2-Methylcyclohexyl){[4-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)phenyl] sulfonyl}amine](/img/structure/B12125876.png)
![N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide](/img/structure/B12125880.png)



![4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B12125903.png)
![butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125907.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12125913.png)
![5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12125926.png)
![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12125938.png)

